molecular formula C11H14N2O4S B12569496 1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methylene-tetrahydrothiophen-2-yl]-5-methyl-pyrimidine-2,4-dione CAS No. 189575-37-9

1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methylene-tetrahydrothiophen-2-yl]-5-methyl-pyrimidine-2,4-dione

Cat. No.: B12569496
CAS No.: 189575-37-9
M. Wt: 270.31 g/mol
InChI Key: JRHOAMHGOVRBJM-KHQFGBGNSA-N
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Description

1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methylene-tetrahydrothiophen-2-yl]-5-methyl-pyrimidine-2,4-dione is a complex organic compound with significant potential in various scientific fields. This compound features a unique structure that includes a tetrahydrothiophene ring and a pyrimidine dione moiety, making it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methylene-tetrahydrothiophen-2-yl]-5-methyl-pyrimidine-2,4-dione typically involves multiple steps. One common approach is the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of catalysts, specific temperature settings, and pH adjustments to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors, automated systems for precise control of reaction parameters, and advanced purification techniques to ensure the final product meets industry standards .

Chemical Reactions Analysis

Types of Reactions

1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methylene-tetrahydrothiophen-2-yl]-5-methyl-pyrimidine-2,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce alcohols or amines .

Scientific Research Applications

1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methylene-tetrahydrothiophen-2-yl]-5-methyl-pyrimidine-2,4-dione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic effects, including antiviral and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methylene-tetrahydrothiophen-2-yl]-5-methyl-pyrimidine-2,4-dione involves its interaction with specific molecular targets. This compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]-5-methylpyrimidine-2,4(1H,3H)-dione
  • 4-Amino-1-[(2R,3S,5S)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl]pyrimidin-2(1H)-one S-oxide

Uniqueness

1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methylene-tetrahydrothiophen-2-yl]-5-methyl-pyrimidine-2,4-dione stands out due to its unique combination of a tetrahydrothiophene ring and a pyrimidine dione moiety.

Properties

CAS No.

189575-37-9

Molecular Formula

C11H14N2O4S

Molecular Weight

270.31 g/mol

IUPAC Name

1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methylidenethiolan-2-yl]-5-methylpyrimidine-2,4-dione

InChI

InChI=1S/C11H14N2O4S/c1-5-3-13(11(17)12-9(5)16)10-6(2)8(15)7(4-14)18-10/h3,7-8,10,14-15H,2,4H2,1H3,(H,12,16,17)/t7-,8+,10-/m1/s1

InChI Key

JRHOAMHGOVRBJM-KHQFGBGNSA-N

Isomeric SMILES

CC1=CN(C(=O)NC1=O)[C@H]2C(=C)[C@@H]([C@H](S2)CO)O

Canonical SMILES

CC1=CN(C(=O)NC1=O)C2C(=C)C(C(S2)CO)O

Origin of Product

United States

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